molecular formula C7H14ClN B8600127 1-Isopropyl-3-chloropyrrolidine

1-Isopropyl-3-chloropyrrolidine

Cat. No.: B8600127
M. Wt: 147.64 g/mol
InChI Key: LNXOIVZJWDNICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-chloropyrrolidine is a pyrrolidine derivative substituted with an isopropyl group at position 1 and a chlorine atom at position 3. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry and organic synthesis. The isopropyl group introduces steric bulk, while the chlorine atom provides electronic modulation, influencing reactivity and physicochemical properties.

Molecular Formula: C₇H₁₄ClN
Molecular Weight: ~163.65 g/mol (calculated)
Key Features:

  • Steric hindrance from the isopropyl group.
  • Electron-withdrawing chlorine atom at position 3.
  • Potential applications as an intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

3-chloro-1-propan-2-ylpyrrolidine

InChI

InChI=1S/C7H14ClN/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5H2,1-2H3

InChI Key

LNXOIVZJWDNICI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous pyrrolidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Isopropyl-3-chloropyrrolidine 1-isopropyl, 3-Cl C₇H₁₄ClN 163.65 N/A Intermediate for synthesis
1-Cyclopropylpyrrolidin-3-amine 1-cyclopropyl, 3-NH₂ C₇H₁₄N₂ 126.20 936221-78-2 Amine functionality for drug synthesis
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride 1-isopropyl, 3-COCl, 5-O C₈H₁₂ClNO₂ 189.64 1181455-29-7 Reactive acylating agent
1-(3-Chloropropyl)pyrrolidine hydrochloride 3-chloropropyl chain C₇H₁₅Cl₂N 196.11 57616-69-0 Hydrochloride salt for improved solubility
1-(3-Trifluoromethylphenyl)pyrrolidin-3-ol 3-CF₃Ph, 3-OH C₁₁H₁₂F₃NO 243.22 55846-41-8 Fluorinated group for metabolic stability

Physicochemical Properties

  • Electronic Effects : The chlorine atom at position 3 is electron-withdrawing, reducing the basicity of the pyrrolidine nitrogen compared to the amine group in 1-cyclopropylpyrrolidin-3-amine .
  • Reactivity : The carbonyl chloride in 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride () is highly reactive toward nucleophiles, unlike the target compound’s chloro substituent, which may participate in elimination or substitution under specific conditions .

Research Findings and Data Gaps

While direct studies on this compound are absent in the evidence, inferences from analogs highlight:

  • Conformational Effects : Substituent position (e.g., 3-Cl vs. 5-O in ) influences ring puckering and reactivity, critical in designing enzyme inhibitors .
  • Synthetic Routes : Chlorination at position 3 may involve radical or electrophilic pathways, contrasting with the SN2 mechanisms used for chloropropyl derivatives () .

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